![molecular formula C20H18N2O3S2 B2422199 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922592-29-8](/img/structure/B2422199.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydrobenzo[b][1,4]dioxin, thiazole derivatives, and ethylthiobenzamide. Common synthetic routes may involve:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the dihydrobenzo[b][1,4]dioxin moiety: This step may involve coupling reactions using reagents like palladium catalysts.
Introduction of the ethylthio group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and molecular biology studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings.
Benzamide derivatives: Compounds with similar benzamide structures.
Dioxin derivatives: Compounds with similar dioxin moieties.
Uniqueness
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Actividad Biológica
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C15H15N3O3S |
Molecular Weight | 303.36 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and DMF |
The biological activity of this compound primarily involves its interaction with various biological targets. The compound has been shown to inhibit specific enzymes that are crucial for cellular processes:
- Enzyme Inhibition: It acts as a DprE1 inhibitor, which is significant in the treatment of tuberculosis by disrupting the synthesis of mycolic acids in bacterial cell walls .
- Cell Signaling Modulation: The compound may influence pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
Biological Activity
Research has highlighted several areas where this compound exhibits significant biological activity:
Antimicrobial Activity
Studies indicate that derivatives of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety demonstrate potent antimicrobial properties. For instance:
- DprE1 Inhibition: A series of related compounds have been identified as effective DprE1 inhibitors with notable antimycobacterial activity .
Cytotoxicity
The compound's cytotoxic effects have been evaluated against various cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: Significant cytotoxicity was observed in a dose-dependent manner, indicating potential for further development as an anticancer agent.
Study 1: DprE1 Inhibition
A study focused on the structure-activity relationship (SAR) of thiazole derivatives found that modifications to the benzamide structure enhanced DprE1 inhibitory activity. The most potent analogs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .
Study 2: Anticancer Activity
In vitro testing on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The study concluded that further exploration into its mechanism could yield new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions.
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole and benzamide moieties.
- Ethylthio group introduction : Alkylation with ethyl iodide or displacement reactions with thiol precursors.
Key parameters include solvent polarity (e.g., DMF for amidation), temperature control (60–80°C), and purification via column chromatography. Analytical validation via HPLC (≥95% purity) and NMR (confirming regiochemistry) is essential .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the dihydrobenzodioxin, thiazole, and ethylthio groups (e.g., δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for dioxin O-CH₂).
- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion confirmation ([M+H]⁺ expected ~423 m/z).
- Elemental Analysis : Validate stoichiometry (C, H, N, S) within ±0.3% deviation .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition, GPCR binding) due to structural similarity to bioactive thiazole-benzamide hybrids. Use:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based assays (e.g., proteases, cyclooxygenase).
- Dose-response curves : 3–5 log concentrations to assess potency thresholds. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational methods optimize synthesis routes and predict reactivity?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., amide bond formation).
- Reaction path screening : Tools like GRRM or AutoMeKin to explore alternative pathways for thiazole cyclization.
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict solvent effects or catalyst efficiency. Experimental validation via microfluidic reactors allows rapid iteration .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay conditions : Standardize buffer pH, serum content, and incubation time.
- Structural analogs : Perform SAR studies by synthesizing derivatives (e.g., replacing ethylthio with methylsulfonyl) to isolate pharmacophores.
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
Q. How can reaction mechanisms for key transformations (e.g., thiazole formation) be elucidated?
- Methodological Answer :
- Isotopic labeling : Introduce ¹³C or ²H in precursor ketones to track cyclization via NMR.
- Kinetic studies : Monitor intermediate accumulation via in-situ IR spectroscopy.
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in sulfur-containing reactions .
Q. What methodologies enhance stability under physiological conditions?
- Methodological Answer : Address degradation (e.g., hydrolysis of ethylthio groups):
- Prodrug design : Mask labile groups with acetyl or PEGylated moieties.
- Cocrystallization : Improve thermal stability via coformers (e.g., succinic acid).
- Accelerated stability testing : Expose to pH 1–9 buffers at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
- Methodological Answer :
- Parallel synthesis : Generate derivatives with variations in the dihydrobenzodioxin (e.g., halogen substituents) and benzamide (e.g., methoxy vs. nitro groups).
- 3D-QSAR : CoMFA or CoMSIA models to correlate electrostatic/hydrophobic fields with activity.
- Crystallography : Resolve ligand-target co-crystal structures (e.g., with kinases) to guide rational design .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Methodological Answer :
- Rodent models : Administer IV/PO doses (1–50 mg/kg) to determine bioavailability, half-life, and tissue distribution (LC-MS/MS quantification).
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene expression.
- Metabolite ID : Use HR-MS/MS to characterize Phase I/II metabolites in plasma and urine .
Q. How can synergistic effects with existing therapeutics be evaluated?
- Methodological Answer :
- Combination index (CI) : Use Chou-Talalay method in cell-based assays (e.g., CI <1 indicates synergy with cisplatin).
- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy.
- In vivo efficacy : Xenograft models treated with compound + standard-of-care drugs (e.g., paclitaxel) to assess tumor growth inhibition .
Propiedades
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-26-15-5-3-4-14(10-15)19(23)22-20-21-16(12-27-20)13-6-7-17-18(11-13)25-9-8-24-17/h3-7,10-12H,2,8-9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFDQZAJHNZRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.